molecular formula C5H7N3O B3000817 3-(Azidomethyl)cyclobutan-1-one CAS No. 1418031-25-0

3-(Azidomethyl)cyclobutan-1-one

Cat. No.: B3000817
CAS No.: 1418031-25-0
M. Wt: 125.131
InChI Key: ABBGRFSOBBLHAT-UHFFFAOYSA-N
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Description

3-(Azidomethyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with an azidomethyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)cyclobutan-1-one typically involves the introduction of an azido group to a cyclobutanone derivative. One common method includes the reaction of cyclobutanone with sodium azide in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-(Azidomethyl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-(Azidomethyl)cyclobutan-1-one is unique due to its combination of a strained four-membered ring and a highly reactive azido group. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(azidomethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-8-7-3-4-1-5(9)2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBGRFSOBBLHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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